Cas no 904006-22-0 (7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one)

7-(2-Bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one is a brominated coumarin derivative with significant potential as an intermediate in organic synthesis. The presence of the 2-bromoethoxy group enhances its reactivity, making it suitable for further functionalization, particularly in nucleophilic substitution reactions. The 4-methoxyphenyl substituent contributes to its stability and may influence its photophysical properties, which are valuable in materials science and pharmaceutical research. This compound is particularly useful in the development of fluorescent probes, bioactive molecules, and advanced polymeric materials. Its well-defined structure and synthetic versatility make it a reliable choice for researchers seeking to explore coumarin-based frameworks in medicinal chemistry and functional materials.
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one structure
904006-22-0 structure
Product name:7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
CAS No:904006-22-0
MF:C18H15BrO4
Molecular Weight:375.213304758072
CID:6001446
PubChem ID:8073274

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

    • 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
    • 7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-2-one
    • 2H-1-Benzopyran-2-one, 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-
    • F2106-0040
    • 904006-22-0
    • AKOS000275823
    • インチ: 1S/C18H15BrO4/c1-21-14-5-2-12(3-6-14)16-10-13-4-7-15(22-9-8-19)11-17(13)23-18(16)20/h2-7,10-11H,8-9H2,1H3
    • InChIKey: JDNXETBSMISWPR-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=CC(OCCBr)=CC=C2C=C1C1=CC=C(OC)C=C1

計算された属性

  • 精确分子量: 374.01537g/mol
  • 同位素质量: 374.01537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.8Ų
  • XLogP3: 4.2

じっけんとくせい

  • 密度みつど: 1.460±0.06 g/cm3(Predicted)
  • Boiling Point: 533.1±50.0 °C(Predicted)

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2106-0040-4mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2106-0040-75mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2106-0040-10μmol
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2106-0040-15mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2106-0040-30mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
30mg
$119.0 2023-05-16
A2B Chem LLC
BA66080-5mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0
5mg
$272.00 2024-05-20
A2B Chem LLC
BA66080-100mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0
100mg
$697.00 2024-05-20
A2B Chem LLC
BA66080-25mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0
25mg
$360.00 2024-05-20
Life Chemicals
F2106-0040-20μmol
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2106-0040-1mg
7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one
904006-22-0 90%+
1mg
$54.0 2023-05-16

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one 関連文献

7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-oneに関する追加情報

Comprehensive Overview of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS No. 904006-22-0)

The compound 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS No. 904006-22-0) is a synthetic derivative of coumarin, a well-known heterocyclic scaffold with diverse biological and industrial applications. This molecule features a bromoethoxy substituent at the 7-position and a 4-methoxyphenyl group at the 3-position, which significantly influences its chemical reactivity and potential utility. Researchers and industries are increasingly interested in such derivatives due to their unique structural motifs and functional versatility.

In recent years, the demand for coumarin derivatives has surged, driven by their applications in pharmaceuticals, agrochemicals, and material science. The presence of the bromoethoxy moiety in 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one makes it a valuable intermediate for further chemical modifications, particularly in Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions. These reactions are pivotal in drug discovery and development, aligning with the growing trend of targeted drug design and green chemistry.

From a pharmacological perspective, coumarin derivatives like 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one are often explored for their potential antioxidant, anti-inflammatory, and anticancer properties. The 4-methoxyphenyl group, in particular, is associated with enhanced bioavailability and metabolic stability, making it a key feature in modern medicinal chemistry. These attributes resonate with current health trends, such as the search for natural product-inspired therapeutics and personalized medicine.

The synthesis and characterization of 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one often involve advanced analytical techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods ensure precise structural elucidation and purity assessment, which are critical for reproducibility in research and industrial applications. As the scientific community emphasizes data integrity and transparency, such rigorous analytical protocols are becoming standard practice.

Beyond pharmaceuticals, 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one has potential applications in organic electronics and fluorescent probes. The coumarin core is known for its photophysical properties, and the introduction of electron-donating or withdrawing groups can fine-tune its emission characteristics. This aligns with the rising interest in smart materials and sustainable technologies, where tunable organic compounds play a pivotal role.

In summary, 7-(2-bromoethoxy)-3-(4-methoxyphenyl)-2H-chromen-2-one (CAS No. 904006-22-0) represents a versatile and scientifically significant compound. Its structural features and functional groups make it a valuable asset in drug discovery, material science, and beyond. As research continues to uncover new applications, this compound is poised to remain at the forefront of innovation in chemistry and related fields.

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